molecular formula C15H32BrNO2 B12581362 Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide CAS No. 212759-41-6

Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide

Cat. No.: B12581362
CAS No.: 212759-41-6
M. Wt: 338.32 g/mol
InChI Key: CDHUJIBNJLGMMV-UHFFFAOYSA-M
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Description

Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide typically involves the reaction of trimethylamine with a decyl bromide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme can be represented as follows:

[ \text{Trimethylamine} + \text{Decyl Bromide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the decyl chain, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction reactions can modify the functional groups attached to the ammonium ion, altering its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.

    Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Result in the formation of various quaternary ammonium salts.

    Oxidation Reactions: Produce oxidized derivatives with modified alkyl chains.

    Reduction Reactions: Yield reduced forms of the original compound with altered functional groups.

Scientific Research Applications

Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide involves its interaction with both hydrophilic and hydrophobic substances. The quaternary ammonium group interacts with water molecules, while the decyl chain associates with hydrophobic substances. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing the solubility of various compounds.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, chloride: Similar in structure but with a different alkyl chain.

    Ethanaminium, 2,2,2-trifluoro-N,N,N-trimethyl-, bromide: Contains a trifluoro group instead of a decyl chain.

    Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride: Another variant with a different alkyl chain.

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is unique due to its specific decyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant properties and interactions with hydrophobic substances.

Properties

CAS No.

212759-41-6

Molecular Formula

C15H32BrNO2

Molecular Weight

338.32 g/mol

IUPAC Name

2-decanoyloxyethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C15H32NO2.BrH/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

CDHUJIBNJLGMMV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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